REACTION_SMILES
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[Al+3:2].[CH2:7]([CH:8]([CH3:9])[CH3:10])[c:11]1[cH:12][cH:13][c:14]([CH:15]=[O:16])[cH:17][cH:18]1.[CH3:22][CH2:23][O:24][CH2:25][CH3:26].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:21].[OH-:20].[OH2:19]>>[CH2:7]([CH:8]([CH3:9])[CH3:10])[c:11]1[cH:12][cH:13][c:14]([CH2:15][OH:16])[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Cc1ccc(C=O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)Cc1ccc(CO)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |